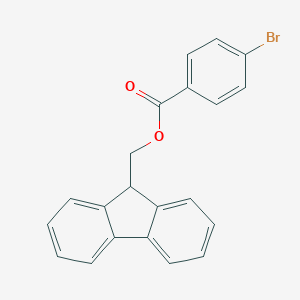

9H-fluoren-9-ylmethyl 4-bromobenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H15BrO2 |

|---|---|

Molecular Weight |

379.2 g/mol |

IUPAC Name |

9H-fluoren-9-ylmethyl 4-bromobenzoate |

InChI |

InChI=1S/C21H15BrO2/c22-15-11-9-14(10-12-15)21(23)24-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20H,13H2 |

InChI Key |

UDKFTJYQRBPWQM-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C4=CC=C(C=C4)Br |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C4=CC=C(C=C4)Br |

Origin of Product |

United States |

Reaction Mechanisms and Mechanistic Studies of 9h Fluoren 9 Ylmethyl 4 Bromobenzoate

Mechanisms of Ester Formation Reactions

The synthesis of 9H-fluoren-9-ylmethyl 4-bromobenzoate (B14158574) is achieved through standard esterification protocols. A common and highly effective method involves the reaction of 9-fluorenylmethanol with 4-bromobenzoyl chloride. chemguide.co.ukchemguide.co.uk This reaction proceeds via a nucleophilic acyl substitution, specifically through an addition-elimination mechanism. chemguide.co.uk

The mechanism unfolds in two primary stages:

Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the oxygen atom from the hydroxyl group of 9-fluorenylmethanol on the electrophilic carbonyl carbon of 4-bromobenzoyl chloride. chemguide.co.ukyoutube.com This attack breaks the C=O pi bond, leading to the formation of a transient tetrahedral intermediate. youtube.com

Elimination: The unstable tetrahedral intermediate rapidly collapses. The carbon-oxygen double bond is reformed, and in the process, the chloride ion is expelled as a good leaving group. A subsequent deprotonation of the oxonium ion, often by the liberated chloride ion or a mild base present in the reaction mixture, yields the final ester product, 9H-fluoren-9-ylmethyl 4-bromobenzoate, along with hydrogen chloride as a byproduct. chemguide.co.ukyoutube.com

This method is highly efficient as acyl chlorides are very reactive, allowing the reaction to proceed readily, often at room temperature, and driving it to completion. chemguide.co.uklibretexts.org

Mechanistic Pathways of Carbon-Bromine Bond Activation

The 4-bromophenyl moiety of the molecule is a classic substrate for a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Heck reactions. These reactions provide a powerful means to form new carbon-carbon or carbon-heteroatom bonds at the site of the bromine atom. The catalytic cycle for these transformations involves several key mechanistic steps. total-synthesis.comnih.govcreative-peptides.com

The initial and often rate-determining step in palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to a low-valent palladium(0) complex. wikipedia.orgacs.org In this fundamental organometallic process, the palladium(0) center inserts itself into the carbon-bromine bond of the 4-bromobenzoate portion of the molecule. total-synthesis.comnih.gov This converts the neutral palladium(0) catalyst into a square planar palladium(II) species, (4-bromobenzoate)Pd(II)-Br, coordinated by its supporting ligands. wikipedia.org

Computational and experimental studies have revealed two primary mechanistic pathways for this step:

Concerted Mechanism: A three-centered transition state where the C-Br bond interacts with the palladium center simultaneously. acs.orgresearchgate.net

Nucleophilic Displacement (SNAr-like) Mechanism: A more polar pathway where the palladium complex acts as a nucleophile, attacking the carbon atom of the C-Br bond, leading to the displacement of the bromide anion. acs.orgresearchgate.net

The preferred pathway is influenced by factors such as the electronic properties of the ligand, the solvent, and the coordination number of the palladium complex. acs.orgresearchgate.net The general reactivity trend for aryl halides in oxidative addition is Ar-I > Ar-Br > Ar-Cl, placing aryl bromides like the title compound in a favorable position for reactivity. embrapa.br

The ligands coordinated to the palladium center play a pivotal role in modulating the catalyst's reactivity, stability, and selectivity throughout the catalytic cycle. orgsyn.orgchemicalbook.com The development of specialized ligands has been a major advance in cross-coupling methodology. thieme-connect.de For activating aryl bromides, electron-rich and sterically bulky phosphine (B1218219) ligands (e.g., tri-tert-butylphosphine, Buchwald-type biarylphosphines) and N-heterocyclic carbenes (NHCs) are particularly effective. chemicalbook.comsciencemadness.org

The key functions of these ligands include:

Enhancing Oxidative Addition: The σ-donating character of these ligands increases the electron density and nucleophilicity of the Pd(0) center, which lowers the activation energy for its insertion into the C-Br bond. chemicalbook.com

Promoting Reductive Elimination: The steric bulk of the ligands can facilitate the final product-forming step, reductive elimination, by creating a sterically crowded metal center. chemicalbook.com

Stabilizing the Catalyst: Ligands prevent the aggregation of the palladium catalyst into inactive bulk metal while promoting the formation of the catalytically active monoligated Pd(0) species in solution. chemicalbook.comthieme-connect.de

The choice of ligand can significantly impact the efficiency of a cross-coupling reaction, as illustrated by the following representative data for a hypothetical Suzuki-Miyaura coupling of this compound.

| Ligand | Ligand Type | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Triphenylphosphine (PPh3) | Simple Phosphine | 45 | 24 |

| Tri-tert-butylphosphine (P(t-Bu)3) | Bulky, Electron-Rich Phosphine | 92 | 4 |

| SPhos | Buchwald-type Biarylphosphine | 98 | 2 |

| IPr | N-Heterocyclic Carbene (NHC) | 95 | 3 |

Following oxidative addition, the catalytic cycle proceeds through transmetalation and reductive elimination. nih.govcreative-peptides.com

Transmetalation: In this step, the organic group from a second reagent is transferred to the palladium(II) center. nih.gov In a Suzuki-Miyaura coupling, an organoboron compound (e.g., R-B(OH)₂) reacts with the (aryl)Pd(II)-Br complex in the presence of a base. The base activates the organoboron species to form a more nucleophilic boronate, which then transfers its organic group (R) to the palladium, displacing the bromide ligand to form a diorganopalladium(II) intermediate. total-synthesis.comnih.gov

Reductive Elimination: This is the final, product-forming step of the cycle. creative-peptides.com The two organic groups on the palladium(II) complex couple together, forming a new carbon-carbon bond and the final cross-coupled product. total-synthesis.com This process reduces the palladium from Pd(II) back to the catalytically active Pd(0) state, which can then re-enter the catalytic cycle. For reductive elimination to occur, the two organic ligands typically need to be in a cis orientation on the square planar complex. total-synthesis.com

Influence of the Fluorenyl Group on Reaction Selectivity and Kinetics

The 9H-fluoren-9-ylmethyl portion of the ester, while not directly participating in the C-Br bond activation, can exert influence through steric and electronic effects. google.comresearchgate.net

Steric Influence: The fluorenyl group is notably bulky. acs.orgnih.gov This steric hindrance primarily affects reactions at the C-9 position of the fluorene (B118485) ring itself but can also have a more distant effect on the reactivity of the benzoate (B1203000) moiety. acs.orgnih.govyoutube.com The large size of the fluorenyl group may moderately hinder the approach of the palladium catalyst to the C-Br bond, potentially slowing the rate of oxidative addition compared to a less encumbered substrate like methyl 4-bromobenzoate. This effect, known as steric hindrance, arises from the repulsion between the electron clouds of non-bonded groups that are in close proximity. youtube.comyoutube.com

Electronic Influence: The fluorenyl group is a large, electron-rich π-conjugated system. researchgate.netresearchgate.netmdpi.com While it is insulated from the 4-bromophenyl ring by the ester linkage and methylene (B1212753) bridge, long-range electronic effects can subtly modulate the electron density of the reaction center. However, the reactivity of the C-Br bond is more directly governed by the strong electron-withdrawing inductive effect of the attached ester's carbonyl group. The primary electronic properties of the fluorenyl group itself, such as its ability to stabilize cationic, radical, or anionic intermediates at the C-9 position, are more relevant to reactions involving that part of the molecule. acs.orgnih.gov Any electronic influence on the C-Br bond activation is likely to be secondary to the more dominant steric factors and the immediate electronic environment of the bromophenyl ring.

Advanced Spectroscopic and Analytical Characterization of 9h Fluoren 9 Ylmethyl 4 Bromobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR Analysis of Proton Environments

Specific ¹H NMR data for 9H-fluoren-9-ylmethyl 4-bromobenzoate (B14158574), which would provide information on the chemical environment of protons in the molecule, is not available in the reviewed literature.

¹³C NMR for Carbon Skeleton Assignment

The ¹³C NMR spectral data, which is crucial for assigning the carbon framework of 9H-fluoren-9-ylmethyl 4-bromobenzoate, has not been reported in the searched scientific literature.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity

Information regarding two-dimensional NMR studies (COSY, HSQC, HMBC) that would elucidate the connectivity between protons and carbons in this compound is not available.

Vibrational Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) Spectroscopy

No FTIR spectroscopic data for this compound, which would identify its characteristic functional groups through their vibrational frequencies, could be found.

Raman Spectroscopy (if applicable for specific studies)

There are no available Raman spectroscopy studies for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental composition of the molecule. For this compound, with the chemical formula C21H15BrO2, the expected exact mass can be calculated.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion Species | Calculated m/z |

| [M]+• | 378.0255 |

| [M+H]+ | 379.0333 |

| [M+Na]+ | 401.0153 |

Note: The calculated m/z values are based on the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁶O).

The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a distinctive M and M+2 isotopic signature in the mass spectrum, providing a clear indication of the presence of a single bromine atom in the molecule.

The fragmentation of this compound in the mass spectrometer is expected to occur at the ester linkage. The primary fragmentation pathways would likely involve the cleavage of the C-O bond, leading to the formation of characteristic fragment ions.

Table 2: Expected Major Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion | Structure | Expected m/z |

| [C14H11O]+ | 9H-fluoren-9-ylmethyl cation | 181.0810 |

| [C7H4BrO2]- | 4-bromobenzoate anion | 198.9398 / 200.9378 |

Further fragmentation of the 9H-fluoren-9-ylmethyl cation could lead to the loss of a hydrogen atom to form the stable dibenzofulvene cation at m/z 179.

Electronic Spectroscopy for Chromophoric Analysis

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule and is used to characterize its chromophoric systems.

Table 3: Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Wavelength (λmax) | Chromophore |

| ~265 nm | Fluorenyl group |

| ~290 nm | Fluorenyl group |

| ~301 nm | Fluorenyl group |

| ~245 nm | 4-bromobenzoate group |

The exact position and intensity of these absorption bands can be influenced by the solvent used for the analysis. The characteristic multiple-peak pattern of the fluorenyl group is a key identifying feature in the UV-Vis spectrum.

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic methods are essential for assessing the purity of a compound and for separating it from any impurities or other components in a mixture.

High-Performance Liquid Chromatography is a primary technique for determining the purity of non-volatile organic compounds like this compound. A reversed-phase HPLC method would typically be employed, using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile and water).

The retention time of the compound is dependent on the specific conditions of the analysis, including the column, mobile phase composition, flow rate, and temperature. Due to its significant non-polar character, this compound is expected to have a relatively long retention time under reversed-phase conditions. The purity of the sample can be determined by the area percentage of the main peak in the chromatogram.

Table 4: Representative HPLC Conditions for the Analysis of this compound

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Injection Volume | 10 µL |

Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. Given the relatively high molecular weight and polarity of this compound, it may require high temperatures for volatilization, which could potentially lead to thermal degradation. Therefore, GC analysis of this compound may be challenging. If GC analysis is performed, a high-temperature capillary column with a non-polar stationary phase would be necessary. The retention time would be indicative of the compound's volatility and its interaction with the stationary phase. Any thermal decomposition during the analysis would be observable as additional peaks in the chromatogram.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a fundamental analytical technique employed to monitor the progress of the synthesis of this compound. This method is particularly useful for observing the conversion of the starting materials, 9H-fluoren-9-ylmethanol and a 4-bromobenzoyl derivative (such as 4-bromobenzoyl chloride or 4-bromobenzoic acid), into the final ester product. The separation on a TLC plate is based on the principle of differential adsorption, where compounds with different polarities travel at different rates up a stationary phase (commonly silica gel) propelled by a mobile phase (a solvent or mixture of solvents) wisc.edu.

In the context of this synthesis, the starting material 9H-fluoren-9-ylmethanol is a moderately polar alcohol. The 4-bromobenzoic acid is a highly polar carboxylic acid, while the corresponding acid chloride is also polar. The product, this compound, is an ester and is significantly less polar than the alcohol and carboxylic acid starting materials quizlet.com. This difference in polarity is the basis for their separation on a TLC plate.

As the reaction proceeds, a new spot corresponding to the less polar product will appear on the TLC plate, and its intensity will increase over time. Concurrently, the spots corresponding to the starting materials will diminish. The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC analysis ictsl.netlibretexts.org. The less polar a compound, the further it will travel up the plate, resulting in a higher Rf value wisc.edulibretexts.org. Therefore, the product, this compound, is expected to have a higher Rf value than the more polar starting materials.

A typical solvent system for monitoring this type of esterification reaction on a silica gel plate would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The optimal ratio of these solvents is determined experimentally to achieve good separation between the spots. For instance, a 4:1 mixture of hexane:ethyl acetate might be a suitable mobile phase. Visualization of the spots on the TLC plate can be achieved under UV light (at 254 nm), as the fluorenyl and bromobenzoate moieties are UV-active. Alternatively, staining with an appropriate agent, such as potassium permanganate or iodine, can be used ictsl.net.

The following interactive table provides an illustrative example of the expected TLC results for the synthesis of this compound.

| Compound | Expected Polarity | Expected Rf Value (4:1 Hexane:Ethyl Acetate on Silica Gel) |

| 9H-fluoren-9-ylmethanol | Moderately Polar | ~ 0.3 |

| 4-bromobenzoic acid | Highly Polar | ~ 0.1 (or remains at the baseline) |

| This compound | Less Polar | ~ 0.6 |

Note: The Rf values presented in this table are hypothetical and for illustrative purposes only. Actual values may vary depending on the specific experimental conditions.

X-ray Crystallography for Solid-State Structure Determination

A successful X-ray crystallographic analysis of this compound would involve growing a single crystal of the compound, which can be achieved by slow evaporation of a saturated solution or by vapor diffusion. This crystal would then be mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is used to solve the crystal structure.

The key information obtained from an X-ray crystallographic study is presented in a standardized format and typically includes the following parameters:

Crystal System and Space Group: This describes the symmetry of the crystal lattice. Based on related structures, an orthorhombic or monoclinic crystal system might be expected.

Unit Cell Dimensions: These are the lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).

Z Value: This represents the number of molecules of the compound in the unit cell.

Calculated Density (Dx): The theoretical density of the crystal.

Refinement Details: This includes the R-factor, which is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower R-factor indicates a better fit.

The molecular structure would reveal the planarity of the fluorene (B118485) and bromobenzoate ring systems. It is expected that the dihedral angle between these two aromatic moieties would be a key conformational feature. The ester linkage would have characteristic bond lengths and angles. Intermolecular interactions, such as C-H···π or π–π stacking interactions involving the aromatic rings, would also be identified, providing insight into the crystal packing.

The following interactive table outlines the typical crystallographic data that would be reported for this compound.

| Parameter | Description | Expected Value/Information |

| Chemical Formula | The elemental composition of the molecule. | C21H15BrO2 |

| Formula Weight | The mass of one mole of the compound. | 379.25 g/mol |

| Crystal System | The basic geometric framework of the crystal. | Likely Monoclinic or Orthorhombic |

| Space Group | The symmetry group of the crystal. | e.g., P21/c, Pbca |

| Unit Cell Dimensions (Å, °) | The dimensions and angles of the smallest repeating unit of the crystal lattice. | a, b, c values and α, β, γ angles would be determined. |

| Volume (ų) | The volume of the unit cell. | Would be calculated from the unit cell dimensions. |

| Z | The number of molecules per unit cell. | An integer value, typically 2, 4, or 8. |

| Calculated Density (Mg/m³) | The density of the crystal calculated from the crystallographic data. | Would be determined based on the formula weight, Z, and unit cell volume. |

| R-factor | A measure of the goodness of fit between the model and the experimental data. | A value typically below 0.05 for a well-refined structure. |

| Bond Lengths (Å) | The distances between the centers of bonded atoms. | Would confirm the expected bond orders (e.g., C=O, C-O, C-Br, C-C). |

| Bond Angles (°) | The angles formed by three connected atoms. | Would define the geometry around each atom (e.g., sp2, sp3 hybridization). |

| Dihedral Angles (°) | The angles between planes defined by sets of atoms. | Would describe the conformation of the molecule, particularly the orientation of the fluorene and bromobenzoate groups. |

Computational Chemistry and Theoretical Investigations of 9h Fluoren 9 Ylmethyl 4 Bromobenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) stands as a powerful quantum mechanical modeling method to investigate the electronic structure and reactivity of molecules. For 9H-fluoren-9-ylmethyl 4-bromobenzoate (B14158574), DFT calculations would be crucial in elucidating its fundamental chemical properties.

Prediction of Molecular Conformations and Energetics

A comprehensive conformational analysis using DFT would identify the most stable three-dimensional arrangements of the molecule. This would involve mapping the potential energy surface by systematically rotating the key dihedral angles, particularly around the ester linkage and the connection to the fluorenyl group. The relative energies of different conformers could be calculated to determine the global minimum and other low-energy isomers that may exist in equilibrium. This information is fundamental for understanding how the molecule interacts with its environment.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. An analysis of the HOMO-LUMO energy gap and their spatial distribution would provide insights into the kinetic stability and chemical reactivity of 9H-fluoren-9-ylmethyl 4-bromobenzoate. The HOMO would indicate regions susceptible to electrophilic attack, while the LUMO would highlight areas prone to nucleophilic attack. This analysis is foundational for predicting how the molecule will behave in chemical reactions.

Modeling of Reaction Pathways and Transition States

DFT calculations can be employed to model potential reaction pathways involving this compound. For instance, the mechanism of its synthesis (esterification) or its cleavage could be investigated. By locating the transition state structures and calculating the activation energies, one could gain a detailed understanding of the reaction kinetics and thermodynamics. This would be particularly valuable for optimizing reaction conditions or predicting the molecule's stability under various chemical environments.

Molecular Mechanics and Dynamics Simulations

While no specific research on molecular mechanics or dynamics simulations for this compound has been found, these methods would be highly relevant for studying its behavior in larger systems or over longer timescales. Molecular dynamics simulations could reveal the dynamic conformational changes of the molecule in different solvents or in the presence of other molecules, providing a more realistic picture of its behavior in solution or in a biological system.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are pertinent when a compound is part of a series of molecules being investigated for a specific biological activity. If this compound were to be considered as a lead structure in a medicinal chemistry context, QSAR studies would be essential. These studies correlate variations in the chemical structure of a group of compounds with their biological activity. However, in the absence of any reported biological studies or a library of analogous compounds with known activities, QSAR studies on this compound are not currently feasible.

Applications of 9h Fluoren 9 Ylmethyl 4 Bromobenzoate in Advanced Organic Synthesis and Materials Science

Role as a Synthetic Intermediate in Complex Molecule Construction

The strategic placement of functional groups within 9H-fluoren-9-ylmethyl 4-bromobenzoate (B14158574) makes it a versatile intermediate for the synthesis of a wide array of more complex molecules. The fluorene (B118485) core and the bromo-substituted benzoic acid ester each offer distinct reactive sites for further chemical transformations.

Building Block in Multi-Step Organic Syntheses

In the realm of multi-step organic synthesis, 9H-fluoren-9-ylmethyl 4-bromobenzoate serves as a bifunctional building block. The 4-bromobenzoate portion can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents, including alkyl, aryl, and alkynyl groups, at the 4-position of the benzoate (B1203000) ring. This versatility is crucial for the construction of intricate molecular architectures. For instance, the bromo-substituent can be converted to a boronic acid or ester, which can then be coupled with other aromatic halides to form biphenyl (B1667301) structures or more extended conjugated systems.

Furthermore, the ester linkage can be hydrolyzed to yield the corresponding carboxylic acid, providing another handle for further functionalization, such as amide bond formation. The fluorenylmethyl group itself can be a target for modification, although it is more commonly utilized for its electronic properties or as a protecting group. The ability to perform selective reactions at either the bromobenzoate or the fluorene part of the molecule makes it a highly adaptable component in the synthesis of complex natural products, pharmaceuticals, and functional materials.

Precursor for Functionalized Fluorene Derivatives

Fluorene-based compounds are of significant interest due to their wide-ranging applications in materials science and medicinal chemistry. bldpharm.comthieme-connect.de this compound can act as a precursor for a variety of functionalized fluorene derivatives. The acidic protons at the C-9 position of the fluorene ring can be removed by a base, allowing for alkylation or other substitutions at this position. thieme-connect.de This provides a straightforward route to 9,9-disubstituted fluorene derivatives, which are often sought after to enhance solubility and prevent aggregation in materials applications. semanticscholar.org

Moreover, the 4-bromobenzoate group can be modified to introduce different functionalities. For example, nucleophilic aromatic substitution of the bromine atom or its conversion to an organometallic reagent opens up a vast chemical space for derivatization. These transformations can lead to the synthesis of novel fluorene compounds with tailored electronic and photophysical properties for specific applications. bldpharm.comcymitquimica.combldpharm.com

Derivatization for Peptide Synthesis (Fmoc-related applications, as an academic analogy)

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis, serving as a base-labile protecting group for amines. The core structure of this compound is highly analogous to that of the Fmoc group. The key feature of the Fmoc group is the 9-fluorenylmethanol core, which is attached to the N-terminus of an amino acid via a carbamate (B1207046) linkage.

While this compound is an ester and not a carbamate, its structural similarity to Fmoc-protected amino acids provides a valuable academic analogy. The fluorenylmethyl group in the title compound can be considered a protecting group for the 4-bromobenzoic acid. The lability of the fluorenylmethyl group to basic conditions, similar to the deprotection of Fmoc, could potentially be exploited. This analogy highlights the potential for designing novel protecting groups based on the fluorene scaffold with tunable cleavage conditions based on the electronic nature of the attached ester.

Table 1: Comparison of this compound and a Generic Fmoc-protected Amino Acid

| Feature | This compound | Fmoc-protected Amino Acid |

| Core Structure | 9-fluorenylmethyl | 9-fluorenylmethyl |

| Protected Group | 4-bromobenzoic acid | Amino acid |

| Linkage | Ester | Carbamate |

| Potential Cleavage | Base-mediated hydrolysis | Base-mediated elimination |

Integration into Novel Materials for Optoelectronic Research

The photophysical and electronic properties of the fluorene nucleus make it a highly desirable component in materials designed for optoelectronic applications. The rigid and planar structure of fluorene promotes π-orbital overlap, leading to efficient charge transport and luminescence.

Precursor for Organic Light-Emitting Diodes (OLEDs) and Related Systems

Fluorene derivatives are extensively used in the development of materials for organic light-emitting diodes (OLEDs) due to their high photoluminescence quantum yields and excellent thermal and chemical stability. semanticscholar.org this compound can serve as a precursor for the synthesis of emissive or charge-transporting materials for OLEDs. The 4-bromobenzoate moiety can be elaborated through cross-coupling reactions to introduce chromophoric units or charge-transporting groups. bldpharm.com

For example, the bromine atom can be replaced with an electron-donating or electron-accepting group to tune the emission color of the resulting material. Furthermore, the fluorene core can be incorporated into larger conjugated systems to create blue, green, or even red-emitting materials. The ability to systematically modify the structure of this compound allows for the fine-tuning of the electronic energy levels (HOMO and LUMO) of the resulting materials, which is critical for optimizing the performance of OLED devices.

Component in Conjugated Polymers

Conjugated polymers containing fluorene units are a significant class of materials in organic electronics, finding applications in polymer light-emitting diodes (PLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). thieme-connect.de this compound can be envisioned as a monomer or a precursor to a monomer for the synthesis of such polymers.

The 4-bromobenzoate functionality provides a reactive handle for polymerization reactions. For instance, after conversion of the bromo group to a boronic ester, the resulting monomer could be copolymerized with other dihaloaromatic compounds via Suzuki polymerization. This would lead to the formation of a conjugated polymer with fluorene units in the main chain. The properties of the resulting polymer, such as its band gap, solubility, and film-forming ability, could be tailored by the choice of the comonomer. The fluorene units would contribute to the polymer's rigidity, thermal stability, and luminescent properties, making it a promising candidate for various optoelectronic applications.

Table 2: Potential Applications of Materials Derived from this compound

| Application Area | Derived Material Type | Key Features from this compound |

| Organic Synthesis | Complex molecular scaffolds | Bifunctional handle for cross-coupling and further derivatization |

| OLEDs | Emissive or charge-transport layers | Tunable electronic properties and high luminescence efficiency from the fluorene core |

| Conjugated Polymers | Monomer for polymerization | Rigid fluorene backbone for thermal stability and charge transport |

Applications in Fluorescent Probes and Sensors (related to fluorene's properties)

The inherent photophysical properties of the fluorene moiety, characterized by high quantum yields and photostability, have positioned fluorene derivatives as crucial components in the development of advanced fluorescent probes and sensors. nih.govbldpharm.com These probes are instrumental in various fields, including biological imaging and environmental monitoring, due to their ability to signal the presence of specific analytes or changes in their environment through alterations in their fluorescence emission. nih.govnih.gov

While the broader class of fluorene-containing compounds is extensively studied for these applications, specific data on the direct use of This compound as a fluorescent probe or sensor is not extensively documented in publicly available research. The role of this particular compound is more likely as a key intermediate in the synthesis of more complex, functionalized fluorescent molecules. The 9H-fluoren-9-ylmethyl group serves as a core fluorophore, while the 4-bromobenzoate moiety provides a reactive handle for further chemical modifications.

The development of fluorescent probes often involves a modular design, incorporating a fluorophore, a recognition unit (receptor), and a linker. In this context, This compound would represent a foundational fluorophore building block. The bromine atom on the benzoate ring is a versatile functional group that can be readily transformed through various cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce specific recognition elements. nih.gov These elements are designed to selectively interact with target analytes, leading to a measurable change in the fluorescence properties of the fluorene core.

For instance, the synthesis of fluorescent sensors for metal ions, anions, or biologically relevant molecules can be envisioned starting from This compound . The bromo-functionalized platform allows for the attachment of chelating agents or other binding motifs. Upon binding of the target analyte to the recognition unit, processes like photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET) can be triggered, resulting in either quenching ("turn-off") or enhancement ("turn-on") of the fluorene's fluorescence.

The photophysical properties of fluorene derivatives that make them suitable for such applications are well-established. They typically exhibit strong absorption in the UV region and emit intense blue fluorescence. The rigid, planar structure of the fluorene ring system contributes to their high fluorescence quantum yields and excellent photostability, which are critical for sensitive and reliable detection. nih.govbldpharm.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.